molecular formula C21H23N3OS B303590 3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303590
M. Wt: 365.5 g/mol
InChI Key: IIKNQSOQSUJLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. The compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and development of cancer cells and the formation of amyloid plaques in the brain. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, the compound prevents the growth and development of cancer cells and the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis or programmed cell death in cancer cells, which prevents the growth and development of cancer cells. The compound has also been shown to have anti-inflammatory effects, which can help in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its unique structure and properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide. One of the future directions is the development of new drugs based on the structure and properties of this compound for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is the study of the compound's mechanism of action in more detail to understand its effects on different enzymes and proteins involved in disease progression. Additionally, the synthesis of analogs of this compound can help in the identification of new drugs with improved efficacy and fewer side effects.
In conclusion, 3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising chemical compound with potential applications in the field of medicine. The compound's unique structure and properties make it a promising candidate for the development of new drugs for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in detail in this paper.

Synthesis Methods

The synthesis of 3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps. The first step involves the reaction of 3,4-dimethylphenylacetonitrile with 2-cyclohepten-1-one to form a key intermediate. This intermediate is then reacted with thioacetic acid to form the final product, 3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide.

Scientific Research Applications

3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential application in the field of medicine. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects by preventing the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-amino-N-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

6-amino-N-(3,4-dimethylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3OS/c1-12-8-9-15(10-13(12)2)23-20(25)19-18(22)16-11-14-6-4-3-5-7-17(14)24-21(16)26-19/h8-11H,3-7,22H2,1-2H3,(H,23,25)

InChI Key

IIKNQSOQSUJLLF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCC4)N=C3S2)N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCC4=C3)N)C

Origin of Product

United States

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